molecular formula C13H14Cl2O3 B1326215 Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate CAS No. 898778-11-5

Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate

Cat. No. B1326215
M. Wt: 289.15 g/mol
InChI Key: BGXPAOANFUOBCX-UHFFFAOYSA-N
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Description

Usually, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Crystal Structure and Molecular Interactions

  • 2-(Z)-(2,5-dichlorophenyl)iminomethyl]-5-(diethylamino)phenol :
    • The title molecule exhibits significant molecular interactions, including intermolecular pi-pi stacking between adjacent 2,5-dichlorophenyl rings and an intramolecular hydrogen-bonding interaction, contributing to its crystal structure stability (Jasinski et al., 2007).
  • Single Crystal X-Ray Structural Analysis of Two Polymorphs of Ethyl 2-(2-Chlorophenyl)-4-Hydroxy-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrrole-3-Carboxylate :
    • This research showcases that the molecular geometries of the two polymorphs are the same, and they possess bifurcated O-H⋯O hydrogen bonds among adjacent molecules, contributing to the formation of molecular dimers with different configurations in each polymorph (Ramazani et al., 2019).

Anticancer Evaluation

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 1,2,4-Triazolin-3-One Derivatives :
    • A series of novel compounds were synthesized and evaluated for anticancer activity against the NCI-60 Human Tumor Cell Line. One compound exhibited significant activity against various cancer types, including Leukemia, Non-Small Cell Lung Cancer, and Breast Cancer, among others (Kattimani et al., 2013).

Synthesis and Molecular Structure

  • Synthesis of Ethyl 5-(4-Chlorophenyl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate by an Unusual Protocol :
    • The compound was synthesized and characterized, revealing intramolecular hydrogen bonds and π … π interactions, contributing to the molecular structure's stability. The antimicrobial activities of the compound were also studied (Achutha et al., 2017).
  • Synthesis and Crystal Structure of Ethyl 5-Acetamido-4-(4-Chlorophenyl)-2-Methyl-6-Oxo-5,6-Dihydro-4H-Pyran-3-Carboxylate :
    • The synthesized compound's crystal structure was determined, revealing significant intramolecular hydrogen bonds and indicating the nature of molecular interactions through Hirshfeld surface analysis (Liang Xiao-lon, 2015).

Safety And Hazards

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Future Directions

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For a specific compound, these details can be found in scientific literature, databases, and safety data sheets. If you have another compound or topic in mind, feel free to ask!


properties

IUPAC Name

ethyl 5-(2,5-dichlorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)10-8-9(14)6-7-11(10)15/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXPAOANFUOBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645751
Record name Ethyl 5-(2,5-dichlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate

CAS RN

898778-11-5
Record name Ethyl 5-(2,5-dichlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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